

Application Note: Protocol for Labeling Primary Antibodies with Cy5-PEG2-TCO

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Compound of Interest		
Compound Name:	Cy5-PEG2-TCO	
Cat. No.:	B15137035	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

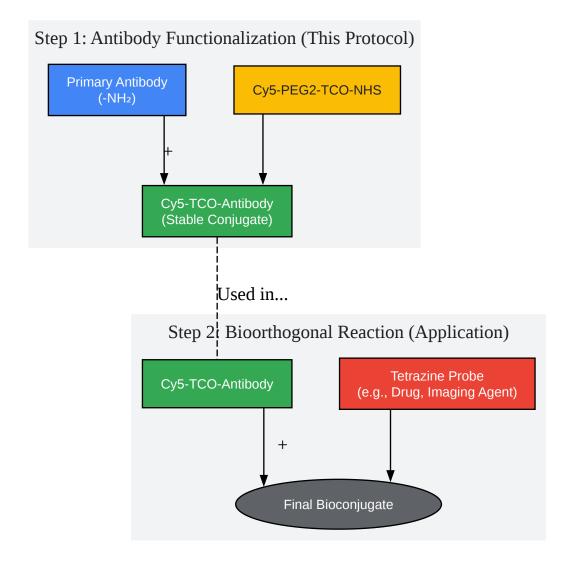
Bioorthogonal click chemistry provides a powerful method for selectively and efficiently attaching molecules to biomolecules in complex biological systems.[1][2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of this field, prized for its exceptionally fast kinetics and biocompatibility.[3][4][5] This protocol outlines the first critical step in many bioorthogonal applications: the covalent conjugation of a Cy5-functionalized TCO moiety to a primary antibody.

This procedure utilizes an N-hydroxysuccinimide (NHS) ester-activated **Cy5-PEG2-TCO**, which reacts with primary amines (e.g., the side chains of lysine residues) on the antibody to form a stable amide bond.[6][7][8] The incorporated polyethylene glycol (PEG) spacer enhances the water solubility of the TCO group and minimizes steric hindrance, preserving its reactivity for subsequent ligation with a tetrazine-modified probe.[6][9][10] The resulting Cy5-labeled, TCO-functionalized antibody is a versatile reagent ready for use in pre-targeting strategies for applications such as in vivo imaging and targeted drug delivery.[1][3]

Reaction Pathway

The labeling process is a two-step logical pathway. First, the antibody is functionalized with the TCO group via an amine-reactive crosslinker. This "TCO-functionalized antibody" can then be used in a second, separate bioorthogonal reaction with a tetrazine-labeled molecule.





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Diagram of the two-stage bioorthogonal labeling logic.

Materials and Reagents

- Primary antibody (purified)
- Cy5-PEG2-TCO-NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.5 (must be free of primary amines like Tris or glycine)



- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Zeba™ Spin Desalting Columns (or equivalent size-exclusion chromatography columns)
- Microcentrifuge tubes
- UV-Vis Spectrophotometer and quartz cuvettes

Experimental Protocol

This protocol is designed for labeling approximately 100 μ g of an IgG antibody but can be scaled accordingly.

Proper antibody preparation is critical for successful conjugation. The antibody solution must be free of any amine-containing substances (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA) that would compete with the antibody for reaction with the NHS ester.[7][11]

- If your antibody buffer contains interfering substances, perform a buffer exchange into the Reaction Buffer using a desalting column appropriate for your sample volume.
- Adjust the concentration of the purified antibody to 1-2 mg/mL in the Reaction Buffer. Higher concentrations generally improve labeling efficiency.[12]
- Measure the absorbance of the antibody solution at 280 nm (A280) for later use in calculating the degree of labeling.

NHS esters are moisture-sensitive.[7][8] To avoid hydrolysis, the reagent vial should be equilibrated to room temperature before opening, and the stock solution should be prepared immediately before use.

- Bring the vial of Cy5-PEG2-TCO-NHS Ester to room temperature.
- Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, add 100 μL of DMSO to ~1 mg of the reagent (exact volume depends on the molecular weight of the specific reagent).
- Vortex briefly to ensure the reagent is fully dissolved.



The optimal molar ratio of TCO reagent to antibody depends on the antibody itself and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess of the TCO reagent.

- Add the desired volume of the 10 mM Cy5-PEG2-TCO-NHS stock solution to your antibody solution.
 - Calculation Example: For 100 μg of a 150 kDa IgG antibody (0.667 nmol) and a 15-fold molar excess:
 - Moles of TCO reagent needed: 0.667 nmol * 15 = 10 nmol.
 - Volume of 10 mM stock needed: 10 nmol / 10 mM = 1.0 μL.
- Mix gently by pipetting. Avoid vigorous vortexing which could denature the antibody.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

To ensure no unreacted NHS ester remains, the reaction can be quenched.

- Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 μ L of 1 M Tris-HCl to a 100 μ L reaction).
- Incubate for 15 minutes at room temperature.[7]

It is essential to remove all unconjugated **Cy5-PEG2-TCO** to ensure accurate determination of the degree of labeling and to prevent interference in downstream applications.[13]

- Equilibrate a spin desalting column according to the manufacturer's instructions, using the Reaction Buffer (e.g., PBS).
- Apply the antibody conjugation reaction mixture to the center of the resin bed.
- Centrifuge the column in a collection tube to elute the purified, labeled antibody. The small, unreacted dye molecules will be retained in the column resin.



Quality Control: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[13][14] It is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, A_max). Dilute the sample if necessary to keep absorbance values within the linear range of the spectrophotometer.
- Calculate the molar concentration of the antibody, correcting for the contribution of the dye's absorbance at 280 nm.[15]
 - Corrected Protein Absorbance (A prot) = A280 (A max × CF280)
 - Where CF280 is the correction factor for the dye (A280 / A_max for the free dye). For Cy5, this is approximately 0.05.
 - Protein Concentration (M) = A prot / ε prot
 - Where ε_prot is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[13]
- Calculate the molar concentration of the Cy5 dye.
 - Dye Concentration (M) = A max / ε dye
 - Where ε _dye is the molar extinction coefficient of the dye at its A_max (for Cy5, ~250,000 M⁻¹cm⁻¹).
- Calculate the DOL.
 - DOL = [Dye Concentration] / [Protein Concentration]
 - An optimal DOL for most antibody applications is between 2 and 10.[13][16]



Summary of Quantitative Parameters

Parameter	Recommended Value	Notes
Antibody Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[12]
Molar Excess (Dye:Ab)	5:1 to 20:1	Must be optimized for each antibody.
Reaction Buffer pH	7.4 - 8.5	Slightly alkaline pH facilitates the amine reaction.[8][17]
Reaction Time	1 - 2 hours	At room temperature.
Optimal DOL	2 - 10	High DOL can lead to aggregation or reduced fluorescence.[16]
ε_prot (IgG at 280 nm)	210,000 M ⁻¹ cm ⁻¹	Molar extinction coefficient of the protein.[13]
ε_dye (Cy5 at ~650 nm)	250,000 M ⁻¹ cm ⁻¹	Molar extinction coefficient of the dye.
CF280 (Cy5)	~0.05	Correction factor for dye absorbance at 280 nm.[15]

Experimental Workflow Diagram Workflow for labeling primary antibodies with Cy5-PEG2-TCO.

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